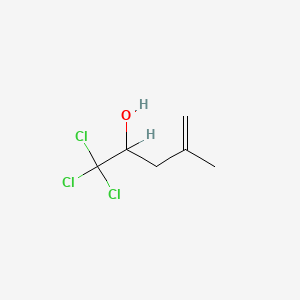

1,1,1-Trichloro-4-methylpent-4-en-2-ol

Description

Contextualization within Halogenated Alkenols and their Significance

Halogenated alkenols are a class of organic compounds characterized by the presence of at least one halogen atom, a carbon-carbon double bond (alkene), and a hydroxyl group (alcohol). The specific nature and position of these functional groups dictate the molecule's chemical reactivity and physical properties. The incorporation of halogen atoms, particularly chlorine, can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, which is a key consideration in the design of bioactive compounds. nih.govresearchgate.net

The 1,1,1-trichloro-4-methylpent-4-en-2-ol molecule is distinguished by its trichloromethyl (-CCl3) group. This group is strongly electron-withdrawing and sterically demanding, influencing the reactivity of adjacent functional groups. The C-Cl bonds in the -CCl3 group can be cleaved under certain conditions, making it a valuable synthon in radical reactions and other chemical transformations. researchgate.netorganic-chemistry.org The presence of the hydroxyl and alkene groups further enhances its synthetic utility, providing multiple reaction sites for building molecular complexity. These structural features position this compound as a potentially valuable building block in synthetic and medicinal chemistry. researchgate.netnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C6H9Cl3O |

| Molecular Weight | 203.49 g/mol |

| IUPAC Name | This compound |

| CAS Number | 25308-82-1 |

Foundational Aspects and Historical Trajectories in Chemical Synthesis

The synthesis of functionalized alcohols has been a cornerstone of organic chemistry for over a century. Foundational methods for forming carbon-carbon bonds to create alcohols often involved organometallic reagents. The Barbier reaction, reported by Philippe Barbier in 1899, generates an organometallic species in situ from an alkyl halide and a metal (like magnesium or zinc) which then reacts with a carbonyl compound. researchgate.net This was a precursor to the more widely known Grignard reaction. Another historically significant method is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, which specifically uses an alpha-halo ester and zinc metal to form a β-hydroxy-ester from an aldehyde or ketone. organic-chemistry.orgprepchem.com These early reactions established key principles for the construction of complex alcohols from simpler precursors.

The specific synthesis of this compound is a more modern development, building on the principles of carbonyl addition chemistry. A primary route involves the reaction of trichloroacetaldehyde, commonly known as chloral (B1216628), with alkenes. Research has shown that the reaction of chloral with a C4-hydrocarbon fraction containing isobutene, often in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl3), yields this compound as a main product. This process is an example of an ene reaction. The compound itself can serve as a starting material for other isomers; for instance, heating this compound at high temperatures (140°-150°C) causes an allylic rearrangement to produce its isomer, 1,1,1-trichloro-4-methyl-3-penten-2-ol. researchgate.net

| Starting Material | Conditions | Product | Yield |

|---|---|---|---|

| This compound | Heating at 140°-150°C for 18 hours | 1,1,1-Trichloro-4-methyl-3-penten-2-ol | 59% |

Current Research Paradigms and Scholarly Importance

In contemporary chemical research, the value of a compound like this compound lies in its potential as a versatile synthetic intermediate. researchgate.net Molecules that contain multiple, orthogonally reactive functional groups are highly sought after as they allow for stepwise, selective modifications to build complex molecular architectures, such as those found in natural products or pharmaceutical agents. nih.govarabjchem.org

The scholarly importance of this compound can be understood through the lens of modern synthetic strategies:

Radical Chemistry: The trichloromethyl group is a well-established precursor for radical species. Modern research has focused on metal-free or iron-catalyzed methods for generating trichloromethyl radicals from sources like chloroform (B151607) for addition to alkenes. researchgate.netorganic-chemistry.org By analogy, this compound could serve as a substrate in similar radical-initiated cyclization or addition reactions, providing a pathway to complex polychlorinated molecules. researchgate.net

Intermediate for Bioactive Scaffolds: The core structure of this compound makes it a building block for other valuable synthetic intermediates. For example, α-chloro-α,β-unsaturated esters are important starting materials for natural product synthesis, and methods exist to synthesize these from alcohols. oregonstate.edu The alkenol moiety can be transformed into such systems.

Asymmetric Synthesis: The development of catalytic, asymmetric methods for halogenating alkenes is a significant area of current research. organic-chemistry.org While not inherently chiral, this compound contains a stereocenter at the alcohol-bearing carbon. Its synthesis via achiral methods produces a racemic mixture, but its structure is relevant to the broader field of synthesizing chiral halogenated compounds, which often serve as precursors for pharmaceuticals.

While specific high-profile applications in completed natural product syntheses are not widely documented in prominent literature, its utility is inferred from the broad applicability of its constituent functional groups in modern organic synthesis. Its importance is therefore primarily as a versatile tool for synthetic chemists to construct novel and complex molecular targets.

Structure

2D Structure

3D Structure

Properties

CAS No. |

25308-82-1 |

|---|---|

Molecular Formula |

C6H9Cl3O |

Molecular Weight |

203.5 g/mol |

IUPAC Name |

1,1,1-trichloro-4-methylpent-4-en-2-ol |

InChI |

InChI=1S/C6H9Cl3O/c1-4(2)3-5(10)6(7,8)9/h5,10H,1,3H2,2H3 |

InChI Key |

LWWJZSNCITZYEB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC(C(Cl)(Cl)Cl)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1,1 Trichloro 4 Methylpent 4 En 2 Ol

Catalytic Approaches in Compound Formation

Catalytic methods offer an efficient and selective route to 1,1,1-Trichloro-4-methylpent-4-en-2-ol, primarily through the ene reaction between chloral (B1216628) (trichloroacetaldehyde) and isobutene. Lewis acid catalysis plays a pivotal role in activating the reactants and controlling the stereochemical outcome of the reaction.

Lewis Acid Catalysis in Chloral-Isobutene Additions

The addition of chloral to isobutene is an example of a carbonyl-ene reaction, a powerful carbon-carbon bond-forming transformation. While this reaction can occur thermally, it often requires high temperatures, leading to potential side reactions and decomposition. Lewis acids have been shown to significantly accelerate the ene reaction of chloral with various alkenes, allowing the reaction to proceed under much milder conditions. The function of the Lewis acid is to coordinate to the carbonyl oxygen of chloral, thereby lowering the energy of the lowest unoccupied molecular orbital (LUMO) and increasing its electrophilicity. This activation facilitates the attack by the nucleophilic isobutene.

A variety of Lewis acids can be employed for this purpose, with their effectiveness often correlating with their strength and the specific reaction conditions. While specific studies on the chloral-isobutene reaction are not extensively detailed in the literature, research on analogous systems suggests that Lewis acids such as aluminum chloride (AlCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) are effective catalysts for the ene reaction of chloral with alkenes. rsc.org The choice of catalyst can influence not only the reaction rate but also the product distribution and stereoselectivity.

Table 1: Potential Lewis Acid Catalysts for the Chloral-Isobutene Ene Reaction

| Lewis Acid Catalyst | Potential Advantages |

| Aluminum chloride (AlCl₃) | High catalytic activity, readily available. |

| Tin tetrachloride (SnCl₄) | Milder than AlCl₃, can offer improved selectivity. |

| Titanium tetrachloride (TiCl₄) | Can provide high stereoselectivity in certain cases. rsc.org |

| Boron trifluoride etherate (BF₃·OEt₂) | A versatile and commonly used Lewis acid. |

It is important to note that the reaction can sometimes be accompanied by the formation of byproducts, such as trihalogenoketones and hydrohalogenated ene adducts, particularly with less reactive alkenes. Optimization of reaction conditions, including the choice of Lewis acid, solvent, and temperature, is crucial to maximize the yield of the desired this compound.

Stereoselective and Enantioselective Synthetic Routes

The ene reaction between chloral and isobutene creates a new stereocenter at the carbon bearing the hydroxyl group. Controlling the stereochemistry of this center is a key challenge and a significant area of research. Lewis acid-catalyzed ene reactions of chloral with alkenes have been shown to be highly stereoselective. rsc.org This stereoselectivity is often dictated by the steric interactions in the transition state. The formation of the product is believed to occur predominantly through the least hindered encounter complex between the alkene and the activated chloral. rsc.org

For the reaction of chloral with isobutene, this would imply a preference for a specific orientation of the reactants in the transition state to minimize steric clash. The diastereoselectivity in the addition of chloral to chiral alkenes has been observed to be dependent on the Lewis acid used, with titanium tetrachloride, for instance, providing essentially quantitative asymmetric induction in the reaction with (-)-β-pinene. rsc.org

Achieving enantioselectivity in the synthesis of this compound, where the starting materials are achiral, requires the use of a chiral catalyst. Chiral Lewis acids have been successfully employed in a variety of ene reactions to induce enantioselectivity. eurekaselect.com While specific reports on the enantioselective synthesis of this particular compound are scarce, the general principles of asymmetric catalysis can be applied. Chiral Lewis acids, often prepared by complexing a metal salt with a chiral ligand, can create a chiral environment around the reactants, leading to the preferential formation of one enantiomer over the other.

Table 2: Potential Strategies for Stereoselective Synthesis

| Approach | Description |

| Diastereoselective Synthesis | Using a chiral alkene substrate to induce a preference for one diastereomer. |

| Enantioselective Catalysis | Employing a chiral Lewis acid catalyst to favor the formation of one enantiomer from achiral starting materials. |

Further research into the development of specific chiral catalysts for the chloral-isobutene reaction is needed to achieve high levels of enantioselectivity in the synthesis of this compound.

Mechanistic Insights into Catalytic Reactions

The mechanism of the Lewis acid-catalyzed ene reaction of chloral with alkenes can be complex and may proceed through either a concerted or a stepwise pathway. rsc.org In a concerted mechanism, the carbon-carbon bond formation, the hydrogen transfer, and the carbon-oxygen double bond cleavage occur in a single transition state. This pathway is often associated with high stereoselectivity.

Alternatively, the reaction can proceed through a stepwise mechanism involving a dipolar intermediate. rsc.org The formation of byproducts such as hydrohalogenated ene adducts or rearrangement products in some reactions provides evidence for the participation of such intermediates. rsc.org The exact mechanism is likely dependent on the specific reactants, the Lewis acid catalyst, and the reaction conditions. Computational studies on Lewis acid-promoted carbonyl-ene reactions suggest that the catalyst significantly lowers the activation barrier and can make the process more asynchronous. nih.gov

The prevailing model for stereoselectivity in these reactions assumes that the active enophile possesses a transoid structure and that product formation occurs through the path of least steric hindrance. rsc.org This model successfully explains the observed stereochemical outcomes in many Lewis acid-catalyzed ene reactions of chloral. rsc.org

Stoichiometric and Classical Preparation Methods

Information regarding the stoichiometric and classical, non-catalytic preparation of this compound is not well-documented in the readily available scientific literature. Historically, the synthesis of polychlorinated compounds often involved direct chlorination reactions. For example, polychlorinated biphenyls (PCBs) were industrially produced by the direct chlorination of biphenyls. nih.gov However, such methods often lack selectivity and can lead to a mixture of products, making them less suitable for the synthesis of a specific isomer like this compound.

Another classical approach to the synthesis of alcohols is the Grignard reaction. In principle, this compound could be envisioned to be synthesized by the reaction of a suitable Grignard reagent with chloral. However, the high reactivity of Grignard reagents could lead to side reactions with the trichloromethyl group.

Given the efficiency and selectivity of the catalytic ene reaction, it is likely the preferred method for the synthesis of this compound. Further research into historical chemical literature may uncover older, less efficient methods, but modern synthetic chemistry would favor the catalytic approaches.

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. The twelve principles of green chemistry provide a framework for this optimization. solubilityofthings.comacs.orgindianchemicalsociety.com

Atom Economy: The ene reaction between chloral and isobutene is inherently atom-economical, as all the atoms of the reactants are incorporated into the final product. This aligns with a key principle of green chemistry.

Use of Catalysis: The use of catalytic amounts of Lewis acids is preferable to stoichiometric reagents, as it reduces waste. acs.org The development of highly active and recyclable catalysts would further enhance the greenness of the process.

Safer Solvents and Auxiliaries: The choice of solvent is a critical factor. Traditional organic solvents often have significant environmental and health impacts. The ideal solvent would be non-toxic, biodegradable, and easily recyclable. Research into performing the reaction in greener solvents, or even under solvent-free conditions, would be a significant advancement.

Energy Efficiency: Lewis acid catalysis allows the reaction to be conducted at lower temperatures compared to the thermal ene reaction, thus reducing energy consumption. acs.org

Designing Safer Chemicals: While the inherent properties of this compound are fixed, the synthetic process can be designed to minimize the use and generation of hazardous substances. indianchemicalsociety.com This includes the careful selection of catalysts and reagents to avoid toxic materials.

Waste Prevention: Optimizing the reaction to minimize byproduct formation is a key aspect of waste prevention. solubilityofthings.com This can be achieved through careful control of reaction conditions and the use of selective catalysts.

The development of a truly "green" synthesis of this compound would likely involve a highly efficient, recyclable catalyst operating under mild, solvent-free conditions, with minimal energy input and waste generation.

Elucidating the Chemical Reactivity and Transformation Pathways of 1,1,1 Trichloro 4 Methylpent 4 En 2 Ol

Electrochemical Reactivity Studies

The electrochemical behavior of 1,1,1-Trichloro-4-methylpent-4-en-2-ol is anticipated to be rich and varied, owing to the presence of both reducible (trichloromethyl) and oxidizable (alcohol and olefin) functional groups.

Anodic Oxidation Pathways and Resultant Cyclized Products

The anodic oxidation of this compound can potentially proceed via two main pathways involving the secondary alcohol and the olefinic double bond. Oxidation of the secondary alcohol would likely yield the corresponding ketone, 1,1,1-Trichloro-4-methylpent-4-en-2-one. This transformation is a common electrochemical process for secondary alcohols. khanacademy.orgmasterorganicchemistry.com

Alternatively, the terminal olefin can undergo anodic oxidation. In the presence of a suitable nucleophile, this could lead to the formation of various functionalized products. A particularly interesting possibility is an intramolecular cyclization reaction. Under specific electrochemical conditions, oxidation of the double bond could generate a radical cation intermediate, which could then be attacked by the hydroxyl group, leading to the formation of a cyclic ether. The regioselectivity of this cyclization would likely favor the formation of a five-membered tetrahydrofuran (B95107) ring over a six-membered tetrahydropyran (B127337) ring due to more favorable kinetics.

Table 1: Hypothetical Anodic Oxidation Products of this compound

| Starting Material | Oxidation Site | Potential Product |

|---|---|---|

| This compound | Secondary Alcohol | 1,1,1-Trichloro-4-methylpent-4-en-2-one |

Electroreduction Mechanisms and Dichloromethyl Derivatives

The trichloromethyl group is a readily reducible moiety. Electrochemical reduction of this compound is expected to proceed via the stepwise loss of chloride ions. The first step would involve a two-electron reduction to generate a dichloromethyl carbanion, which would then be protonated by the solvent or a proton source to yield the corresponding dichloromethyl derivative, 1,1-dichloro-4-methylpent-4-en-2-ol. researchgate.net Further reduction could lead to the monochloromethyl and eventually the methyl derivative, although controlling the selectivity for each product would require careful optimization of the reaction conditions, such as the cathode material and the applied potential.

Table 2: Potential Electroreduction Products of this compound

| Starting Material | Reduction Product | Number of Electrons |

|---|---|---|

| This compound | 1,1-Dichloro-4-methylpent-4-en-2-ol | 2e⁻ |

| 1,1-Dichloro-4-methylpent-4-en-2-ol | 1-Chloro-4-methylpent-4-en-2-ol | 2e⁻ |

Nucleophilic Substitution and Addition Reactions

The hydroxyl group of this compound can act as a nucleophile or be converted into a good leaving group, allowing for a variety of substitution reactions.

Reactions with Phenolates and Alkoxides for Ether and Ester Formation

In the presence of a strong base, the hydroxyl group of this compound can be deprotonated to form an alkoxide. This alkoxide can then react with alkyl halides or tosylates to form ethers via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com For example, reaction with sodium phenoxide would yield 1,1,1-trichloro-4-methyl-2-phenoxypent-4-ene. Similarly, reaction with sodium methoxide (B1231860) would produce 1,1,1-trichloro-2-methoxy-4-methylpent-4-ene.

Ester formation can be achieved by reacting the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield 1,1,1-trichloro-4-methylpent-4-en-2-yl acetate.

Exploration of Intramolecular Cyclization Tendencies

The presence of both a hydroxyl group and a double bond within the same molecule raises the possibility of intramolecular cyclization under acidic or basic conditions. Acid-catalyzed cyclization could proceed via protonation of the double bond to form a carbocation, which is then trapped by the hydroxyl group. researchgate.netmdpi.com This would likely lead to the formation of a substituted tetrahydrofuran or tetrahydropyran derivative.

Base-catalyzed intramolecular cyclization, while less common for simple alkenols, could potentially be induced if the hydroxyl group is first converted to a better leaving group. For instance, conversion to a tosylate followed by treatment with a non-nucleophilic base could promote an intramolecular SN2' reaction, where the double bond acts as a nucleophile to displace the tosylate group, leading to the formation of a cyclopropane (B1198618) or cyclobutane (B1203170) ring, although this is less probable. A more likely base-induced intramolecular reaction would involve deprotonation of the alcohol to form an alkoxide, which could then add to the double bond in a Michael-type addition if an activating group were present on the olefin, which is not the case here.

Olefinic Moiety Transformations

The terminal double bond in this compound is susceptible to a wide range of electrophilic addition reactions. For example, the addition of halogens such as chlorine or bromine would lead to the corresponding dihalogenated derivatives. Enantioselective dichlorination of allylic alcohols is a known transformation and could potentially be applied to this substrate. nih.gov

Other typical olefin transformations such as hydrogenation, epoxidation, and hydroboration-oxidation are also expected to be viable. Hydrogenation would saturate the double bond to yield 1,1,1-trichloro-4-methylpentan-2-ol. Epoxidation with an agent like m-chloroperoxybenzoic acid (m-CPBA) would form the corresponding epoxide. Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, resulting in the formation of 1,1,1-trichloro-4-methylpentane-2,5-diol.

Table 3: Potential Transformations of the Olefinic Moiety in this compound

| Reaction | Reagents | Major Product |

|---|---|---|

| Dichlorination | Cl₂ | 1,1,1-Trichloro-4,5-dichloro-4-methylpentan-2-ol |

| Hydrogenation | H₂, Pd/C | 1,1,1-Trichloro-4-methylpentan-2-ol |

| Epoxidation | m-CPBA | 2-(1,1,1-Trichloro-2-hydroxyethyl)-2-methyloxirane |

Electrophilic Additions to the Alkene Bond

The alkene functionality in this compound readily undergoes electrophilic addition reactions. The general mechanism involves the initial attack of an electrophile on the π-electrons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile.

Key electrophilic addition reactions include:

Hydrohalogenation: The addition of hydrogen halides (HX) proceeds via a carbocation intermediate. The halogen will add to the more substituted carbon (C-4) in accordance with Markovnikov's rule.

Halogenation: The addition of halogens (X₂) leads to the formation of vicinal dihalides. This reaction often proceeds through a cyclic halonium ion intermediate.

Hydration: Acid-catalyzed hydration results in the formation of a diol. The hydroxyl group adds to the more substituted carbon.

| Reagent | Electrophile (E+) | Nucleophile (Nu-) | Major Product |

| HBr | H+ | Br- | 4-bromo-1,1,1-trichloro-4-methylpentan-2-ol |

| Cl₂ | Cl+ | Cl- | 4,5-dichloro-1,1,1-trichloro-4-methylpentan-2-ol |

| H₂O/H+ | H+ | H₂O | 1,1,1-trichloro-4-methylpentane-2,4-diol |

Stereochemical Outcomes of Alkene Functionalization

The stereochemistry of electrophilic addition is influenced by the reaction mechanism.

Anti-addition: Reactions that proceed through a cyclic intermediate, such as the bromination of an alkene which forms a bromonium ion, typically result in anti-addition. The two new substituents add to opposite faces of the original double bond. libretexts.org

Syn-addition and Anti-addition mixtures: Reactions that proceed through a planar carbocation intermediate, such as hydrohalogenation, often result in a mixture of syn- and anti-addition products. masterorganicchemistry.com The incoming nucleophile can attack the carbocation from either face with similar probability. libretexts.orgmasterorganicchemistry.com

The presence of the nearby chiral center at C-2 can also influence the stereochemical outcome of reactions at the double bond, potentially leading to diastereomeric products. The hydroxyl group can act as a directing group in certain reactions, such as epoxidations, favoring the delivery of the reagent to the same face of the double bond. wikipedia.org

| Reaction | Intermediate | Predominant Stereochemistry |

| Halogenation (e.g., Br₂) | Cyclic halonium ion | Anti-addition |

| Hydrohalogenation (e.g., HBr) | Planar carbocation | Mixture of Syn- and Anti-addition |

| Epoxidation (e.g., m-CPBA) | Concerted | Syn-addition (directed by OH group) |

Rearrangement Reactions and Fragmentations

The structural features of this compound also make it susceptible to various rearrangement and fragmentation reactions, particularly under acidic conditions or upon activation of the hydroxyl group.

Acid-Catalyzed Rearrangements and Olefin Formation

Under acidic conditions, the hydroxyl group can be protonated, forming a good leaving group (water). Departure of water generates a secondary carbocation at C-2. This carbocation can then undergo a variety of rearrangements to form more stable species.

One likely rearrangement is a 1,2-hydride shift from C-3 to C-2, which would be followed by deprotonation to yield an olefin. Alternatively, a 1,2-methyl shift from the isopropyl group in a more complex rearrangement could occur. The final product distribution will depend on the relative stabilities of the possible carbocation intermediates and the reaction conditions.

Formation of Trihaloketones and Hydrohalogenation Side Products

The presence of the 1,1,1-trichloroethyl group adjacent to the alcohol functionality opens up pathways for the formation of trihaloketones. Oxidation of the secondary alcohol to a ketone, followed by potential rearrangement or elimination reactions, could lead to the formation of a conjugated system.

Hydrohalogenation of the double bond, as discussed previously, is a primary reaction pathway. However, under certain conditions, elimination of HCl from the trichloromethyl group could potentially occur, though this is generally less favorable.

Sophisticated Spectroscopic and Structural Elucidation of 1,1,1 Trichloro 4 Methylpent 4 En 2 Ol and Its Derivatives

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for 1,1,1-Trichloro-4-methylpent-4-en-2-ol is not widely available in the public domain, the expected methodology and the nature of the data can be described based on studies of analogous polychlorinated organic compounds. A successful crystallographic analysis would yield a comprehensive set of structural parameters.

Illustrative Crystallographic Data for a Derivative

The following table represents hypothetical but realistic crystallographic data that could be obtained for a crystalline derivative of this compound.

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.521 Å, b = 10.112 Å, c = 11.453 Å |

| α = 90°, β = 105.34°, γ = 90° | |

| Volume | 949.8 ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | 1.415 g/cm³ |

| R-factor | 0.045 |

This data is for illustrative purposes and does not represent experimentally determined values for this compound.

From such data, a detailed molecular model can be constructed, revealing crucial structural features. For instance, the conformation of the pentenol backbone, the orientation of the bulky trichloromethyl group, and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can be precisely determined. This information is invaluable for understanding the compound's physical properties and its interactions in a biological or chemical system.

Chiroptical Spectroscopy for Stereochemical Assignments of Chiral Analogues

The presence of a stereocenter at the C2 position (bearing the hydroxyl group) in this compound means that it can exist as a pair of enantiomers. Distinguishing between these non-superimposable mirror images is crucial, as they can exhibit different biological activities. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a primary tool for this purpose. The main techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

The absolute configuration of a chiral molecule can be determined by comparing the experimentally measured chiroptical spectra with spectra predicted by quantum chemical calculations for a known configuration (e.g., R or S). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry.

Research Findings from Analogous Systems

Studies on various chiral alcohols and alkenes have demonstrated the power of chiroptical spectroscopy in stereochemical elucidation. For example, the ECD spectra of chiral allylic alcohols often exhibit characteristic Cotton effects, which are sensitive to the conformation of the molecule and the spatial arrangement of the chromophores (the double bond and the hydroxyl group).

Illustrative Chiroptical Data

The following table provides a hypothetical example of the kind of data that would be used to assign the absolute configuration of a chiral analogue of this compound.

| Technique | Wavelength (nm) / Wavenumber (cm⁻¹) | Experimental Δε / ΔA | Calculated Δε (R-enantiomer) | Stereochemical Assignment |

| ECD | 215 | +2.5 | +2.8 | R |

| 240 | -1.8 | -2.0 | ||

| VCD | 1050 | +1.5 x 10⁻⁴ | +1.7 x 10⁻⁴ | R |

| 1280 | -0.8 x 10⁻⁴ | -0.9 x 10⁻⁴ |

This data is for illustrative purposes and does not represent experimentally determined values for a specific chiral analogue of this compound.

By comparing the signs and magnitudes of the experimental Cotton effects in the ECD spectrum and the differential absorption bands in the VCD spectrum with those calculated for the R-enantiomer, a definitive assignment of the absolute configuration can be made. mdpi.comnih.govnih.gov This combined experimental and theoretical approach is a powerful and non-destructive method for stereochemical analysis. nih.gov

Computational Chemistry and Theoretical Investigations of 1,1,1 Trichloro 4 Methylpent 4 En 2 Ol

Quantum Chemical Calculations of Electronic and Molecular Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,1,1-Trichloro-4-methylpent-4-en-2-ol, methods like Density Functional Theory (DFT) are employed to determine its optimized molecular geometry, electronic distribution, and frontier molecular orbitals. These calculations provide a foundational understanding of the molecule's stability and reactivity.

The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. This information is crucial for understanding steric and electronic effects within the molecule, such as the influence of the bulky trichloromethyl group on the adjacent chiral center and the double bond.

The electronic structure analysis focuses on the distribution of electron density and the nature of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Table 1: Calculated Electronic Properties of this compound (Note: The following table is illustrative of the data that would be obtained from quantum chemical calculations. Specific values for this compound are not available in published literature.)

| Property | Calculated Value |

|---|---|

| HOMO Energy | [Typical value in eV] |

| LUMO Energy | [Typical value in eV] |

| HOMO-LUMO Gap | [Typical value in eV] |

Reaction Mechanism Elucidation through Transition State Calculations

Theoretical chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis, decomposition, or reactions with other chemical species.

Transition state calculations are employed to locate the saddle points on the potential energy surface that connect reactants to products. These calculations determine the structure of the transition state and its associated activation energy, which is the energy barrier that must be overcome for the reaction to occur. By identifying the lowest energy pathway, the most likely reaction mechanism can be determined. For instance, in the synthesis of this alcohol, computational models could be used to predict whether the reaction proceeds via an SN1 or SN2-type mechanism and to rationalize the observed stereoselectivity.

Table 2: Illustrative Transition State Calculation Data for a Hypothetical Reaction (Note: This table demonstrates the type of data generated from transition state calculations for a reaction involving this compound.)

| Reaction Coordinate | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

|---|

Conformational Analysis and Potential Energy Surfaces

Due to the presence of several single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the different stable conformers and to determine their relative energies. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to generate a potential energy surface.

The potential energy surface maps the energy of the molecule as a function of its geometry, revealing the low-energy conformers (local minima) and the energy barriers between them (saddle points). For this molecule, key rotations would be around the C1-C2, C2-C3, and C3-C4 bonds. Understanding the preferred conformations is essential, as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional shape.

Table 3: Relative Energies of Potential Conformers of this compound (Note: This table is a representation of the expected output from a conformational analysis. Specific values require dedicated computational studies.)

| Conformer | Dihedral Angle (°)(C1-C2-C3-C4) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Conformer 1 | [Angle] | 0.00 | [Population] |

| Conformer 2 | [Angle] | [Energy] | [Population] |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and for the interpretation of experimental spectra. For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts and its infrared (IR) vibrational frequencies.

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound (Note: This table illustrates how predicted spectroscopic data would be compared with experimental values. As no published computational or comprehensive experimental data is available, this table is for illustrative purposes only.)

| ¹H NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H at C2 | [Calculated Value] | [Experimental Value] |

| H at C3 | [Calculated Value] | [Experimental Value] |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | [Calculated Value] | [Experimental Value] |

| C2 | [Calculated Value] | [Experimental Value] |

| IR | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H stretch | [Calculated Value] | [Experimental Value] |

Studies on Chirality and Stereoselectivity Using Computational Models

The presence of a chiral center at the C2 position makes this compound a subject of interest for stereochemical studies. Computational models are instrumental in understanding the origins of stereoselectivity in reactions that form or involve this chiral alcohol.

By calculating the energies of the transition states leading to the different stereoisomers, it is possible to predict which stereoisomer will be formed preferentially. These models can take into account the steric and electronic interactions between the reactants, catalysts, and solvents to provide a detailed picture of the factors that control the stereochemical outcome of a reaction. Such studies are crucial for the rational design of stereoselective syntheses.

Table 5: Computational Prediction of Stereoselectivity in a Reaction Forming this compound (Note: This table exemplifies the data that would be generated from a computational study on the stereoselectivity of a reaction. The values are hypothetical.)

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) |

|---|---|---|

| TS leading to (R)-enantiomer | [Calculated Value] | [Calculated Ratio] |

Strategic Applications of 1,1,1 Trichloro 4 Methylpent 4 En 2 Ol As a Versatile Synthetic Building Block

Building Block for Complex Heterocyclic Structures (e.g., tetrahydrofurans, lactones)

The bifunctional nature of 1,1,1-trichloro-4-methylpent-4-en-2-ol, containing both a nucleophilic hydroxyl group and an electrophilic double bond, makes it an ideal precursor for the synthesis of various heterocyclic structures. Tetrahydrofurans and lactones, in particular, are common motifs in a vast number of biologically active natural products. rsc.org

The intramolecular cyclization of unsaturated alcohols is a powerful strategy for the synthesis of cyclic ethers like tetrahydrofurans. Palladium(II)-catalyzed ring formation of ε-hydroxy allylic alcohols has been shown to produce 5-alkenyltetrahydrofuran rings in excellent yields via a 5-exo-trigonal process. acs.orgnih.gov Although this compound is a homoallylic alcohol, modifications to its structure or the reaction conditions could potentially facilitate similar cyclization pathways. The synthesis of tetrahydrofurans via intramolecular additions of alcohols to epoxides is another well-established method. nih.gov The double bond in this compound can be epoxidized, followed by intramolecular attack of the hydroxyl group to form a substituted tetrahydrofuran (B95107) ring.

The trichloromethyl group can play a crucial role in the synthesis of lactones. The lactonization of allylic alcohols is a known transformation that can be catalyzed by various metals, including gold and palladium. organic-chemistry.orgnsf.gov These reactions proceed via an SN2' pathway to selectively form five-membered lactones. organic-chemistry.orgnsf.gov More recently, photocatalytic methods have been developed for the trichloromethylative lactonization of olefins, where a trichloromethyl radical is added to a double bond, followed by lactonization with a nearby carboxylic acid. chemistryviews.org This suggests that this compound could potentially undergo oxidation of the primary methyl group to a carboxylic acid, followed by an intramolecular trichloromethylative lactonization. Additionally, the trichloromethyl group itself can be converted into other functional groups like esters and carboxylic acids, further expanding its synthetic utility. chemistryviews.org Photoorganocatalytic methods have also been developed for the synthesis of lactones via a selective C-H activation and alkylation of alcohols with α,β-unsaturated esters. rsc.org

Intermediate in the Preparation of Bioactive Molecule Analogues (e.g., ipsdienol (B1210497), cilastatin (B194054), pyrethroids)

The structural features of this compound make it a plausible intermediate or precursor in the synthesis of analogues of various bioactive molecules.

Ipsdienol: This compound is an aggregation pheromone of the bark beetle. nih.gov A review of the synthesis of ipsenol (B191551) and ipsdienol reveals numerous synthetic strategies. nih.govcsic.esresearchgate.netresearchgate.net Many of these syntheses involve the coupling of an isoprene (B109036) synthon with an aldehyde. csic.esresearchgate.netresearchgate.net The carbon skeleton of this compound is closely related to that of ipsdienol. The trichloromethyl group could potentially be transformed into a methyl group through reductive dechlorination, making this compound a viable, albeit non-traditional, precursor to ipsdienol analogues. The synthesis of (S)-Ipsdienol has been achieved from D-mannitol and through asymmetric isoprenylation of the corresponding aldehyde. wikipedia.org

Cilastatin: Cilastatin is a renal dehydropeptidase inhibitor. google.com While the direct synthesis of cilastatin from this compound is not reported, the synthesis of cilastatin and its related substances involves multi-step reaction sequences. google.comcjph.com.cn The development of novel cilastatin derivatives is an active area of research, with lipidic derivatives being used as structure-directing agents for the synthesis of mesoporous silica (B1680970) nanoparticles for drug delivery. nih.gov The unique functionality of this compound could be exploited to create novel side chains or fragments for incorporation into new cilastatin analogues.

Pyrethroids: These are synthetic insecticides that are derivatives of naturally occurring pyrethrins. researchgate.netmdpi.combeyondpesticides.org A key step in the synthesis of some pyrethroids is the preparation of trichloromethyl carbinols. A patent describes a process for preparing these carbinols by reacting chloral (B1216628) with olefins. google.com These trichloromethyl carbinols are then utilized as intermediates in the synthesis of permethrin (B1679614) and other pyrethroid insecticides. google.com this compound is a trichloromethyl carbinol, and its structure is analogous to the intermediates used in pyrethroid synthesis. Therefore, it could serve as a valuable precursor for the synthesis of novel pyrethroid analogues with potentially enhanced insecticidal activity. The trichloromethyl group is a known toxophore in some bioactive molecules, and its incorporation into new molecular frameworks is a common strategy in pesticide discovery.

Utility in the Construction of Functionalized Polymeric Materials

The presence of a polymerizable allylic double bond and a reactive hydroxyl group suggests that this compound could be a useful monomer for the synthesis of functionalized polymeric materials. Allyl alcohol itself is used as a comonomer to introduce hydroxyl functionality into polymers like styrene-allyl alcohol (SAA) copolymers. gantrade.com However, the polymerization of allylic alcohols can be challenging due to the low reactivity of the allylic double bond in free-radical polymerizations and the tendency of allyl alcohol to act as a chain-transfer agent. gantrade.com

Despite these challenges, polymers containing allyl functionalities have found applications in biomedicine, where the allyl group can be post-functionalized via thiol-ene click reactions. nih.gov The synthesis of polymers with allyl groups can be achieved through various methods, including ring-opening polymerization and controlled radical polymerization. nih.gov The direct polymerization of allyl alcohol often results in low molecular weight oligomers or branched structures. acs.org To overcome this, post-polymerization modification strategies have been developed, such as the reduction of an activated polyacrylamide to yield linear, high molecular weight poly(allyl alcohol). acs.org

In the context of this compound, its copolymerization with other vinyl monomers could introduce both hydroxyl and trichloromethyl groups into the polymer backbone. These functional groups could then be used for cross-linking or for further chemical modifications to tailor the properties of the resulting material. For example, the hydroxyl groups could be used to improve adhesion or to attach other molecules, while the trichloromethyl groups could enhance the flame retardancy or modify the refractive index of the polymer. Poly(4-methyl-1-pentene), a related polyolefin, is known for its high-performance properties, including low density and high transparency. mdpi.com

Table 2: Polymerization Methods for Allylic Monomers

| Polymerization Technique | Key Features | Resulting Polymer | Reference |

| Free-radical polymerization | High temperatures and specific initiators required for copolymerization of allyl alcohol. | Low molecular weight copolymers. | gantrade.com |

| Ring-opening polymerization (ROP) | Synthesis of allyl-terminated polymers. | Block copolymers. | nih.gov |

| Post-polymerization modification | Reduction of activated polyacrylamides. | Linear, high molecular weight poly(allyl alcohol). | acs.org |

Design and Synthesis of Novel Chemical Entities

The combination of a chiral center, a trichloromethyl group, a hydroxyl group, and a double bond in a single molecule makes this compound an excellent starting point for the design and synthesis of novel chemical entities with potential biological activity. The trichloromethyl group is a particularly interesting feature, as it is present in a number of bioactive compounds and can serve as a synthetic intermediate for other functional groups. chemistryviews.org

One powerful reaction for forming new carbon-carbon bonds is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.orgchem-station.comlscollege.ac.inresearchgate.net While the classical Reformatsky reaction uses α-halo esters, variations of this reaction exist. The trichloromethyl carbinol moiety in this compound could potentially be involved in Reformatsky-type reactions or other organometallic additions to create more complex molecules. The synthesis of trichloromethyl carbinols is an important area of organic synthesis, with various methods available for their preparation. organic-chemistry.org

The design of novel bioactive molecules often involves the synthesis of analogues of known active compounds. For example, novel analogues of combretastatin (B1194345) A-4, a potent anti-cancer agent, have been designed and synthesized to improve its properties. mdpi.com Similarly, analogues of dolastatin 15, a cytotoxic peptide, have been synthesized and evaluated for their activity. researchgate.net The unique structure of this compound provides a scaffold that can be elaborated into a library of new compounds for biological screening. The different functional groups can be selectively modified to explore the structure-activity relationships of the resulting molecules. For instance, the double bond can be subjected to addition reactions, the hydroxyl group can be esterified or etherified, and the trichloromethyl group can be transformed into other functionalities. This systematic modification approach is a cornerstone of modern drug discovery and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,1,1-Trichloro-4-methylpent-4-en-2-ol, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis of chlorinated alcohols like this compound often involves halogenation of allylic alcohols or nucleophilic substitution. For instance, chlorination of 4-methylpent-4-en-2-ol using trichloromethane derivatives under controlled acidic conditions (e.g., H2SO4 catalysis) can yield the target compound. Reaction parameters such as temperature (0–5°C to minimize side reactions) and stoichiometric ratios (excess Cl source) should be optimized via fractional factorial design experiments. Post-reaction purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can researchers validate the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine 1H/13C NMR and FTIR to confirm functional groups and stereochemistry. For NMR, expect signals for the trichloromethyl group (δ ~100–110 ppm in 13C) and the alcohol proton (δ ~1.5–2.5 ppm in 1H, broad). FTIR should show O-H stretches (~3200–3500 cm⁻¹) and C-Cl stretches (~600–800 cm⁻¹). Cross-validate with GC-MS to assess purity (retention time matching) and molecular ion peaks (m/z = 213.5 for [M-Cl]+). Quantify impurities using HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential when handling chlorinated alcohols like this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles. Avoid skin contact due to potential toxicity; implement spill containment measures (e.g., absorbent pads). Waste must be segregated into halogenated organic waste containers and processed via incineration or specialized detoxification (e.g., alkaline hydrolysis). Monitor airborne concentrations with real-time sensors for chlorinated VOCs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound?

- Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., hindered rotation) or impurities. Perform VT-NMR (variable temperature) to detect conformational changes. Compare experimental data with computational predictions (DFT-based NMR simulations using Gaussian or ORCA). For impurities, use 2D NMR (COSY, HSQC) to isolate signals and identify minor components. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. What computational methods are suitable for modeling the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl and O-H bonds, predicting degradation pathways. Solvent effects can be modeled with the COSMO-RS framework. For pH-dependent stability, simulate protonation states using MarvinSketch or ChemAxon, followed by molecular dynamics (MD) simulations to assess hydrolysis kinetics. Validate with experimental kinetic studies (e.g., UV-Vis monitoring of degradation at λ = 240 nm) .

Q. How can researchers design experiments to study the environmental degradation products of this compound?

- Methodological Answer : Conduct aerobic/anaerobic biodegradation assays using soil or water microcosms. Extract samples at intervals and analyze via LC-QTOF-MS for non-target screening. Use isotope labeling (e.g., 13C) to track metabolite pathways. For abiotic degradation, expose the compound to UV light (λ = 254 nm) and analyze photoproducts with GC-MS. Compare results with predictive tools like the OECD QSAR Toolbox .

Q. What strategies are effective in elucidating the compound’s structure-activity relationships (SAR) for potential bioactivity?

- Methodological Answer : Synthesize analogs with variations in the trichloromethyl group (e.g., Br substitution) or double bond geometry. Test against target enzymes (e.g., cytochrome P450) using fluorescence-based assays. Perform molecular docking (AutoDock Vina) to predict binding affinities. Correlate activity data with electronic parameters (Hammett σ constants) and steric effects (molecular volume calculations) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.